molecular formula C11H13NO2 B6283509 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile CAS No. 1179096-18-4

2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile

Cat. No.: B6283509
CAS No.: 1179096-18-4
M. Wt: 191.23 g/mol
InChI Key: DOCIJUMCSDAALE-UHFFFAOYSA-N
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Description

2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile is an organic compound with the molecular formula C11H13NO2. It is known for its unique structure, which includes a hydroxy group, a phenyl ring substituted with a propan-2-yloxy group, and an acetonitrile group. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with a suitable cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is then hydrolyzed to yield the final product. Common reagents used in this synthesis include sodium cyanide or potassium cyanide, and the reaction is often carried out in an aqueous or alcoholic medium.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.

    Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-[4-(propan-2-yloxy)phenyl]acetonitrile.

    Reduction: Formation of 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxy and nitrile groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2-[4-(methoxy)phenyl]acetonitrile
  • 2-hydroxy-2-[4-(ethoxy)phenyl]acetonitrile
  • 2-hydroxy-2-[4-(butoxy)phenyl]acetonitrile

Uniqueness

2-hydroxy-2-[4-(propan-2-yloxy)phenyl]acetonitrile is unique due to the presence of the propan-2-yloxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research applications.

Properties

CAS No.

1179096-18-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-hydroxy-2-(4-propan-2-yloxyphenyl)acetonitrile

InChI

InChI=1S/C11H13NO2/c1-8(2)14-10-5-3-9(4-6-10)11(13)7-12/h3-6,8,11,13H,1-2H3

InChI Key

DOCIJUMCSDAALE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C#N)O

Purity

95

Origin of Product

United States

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